molecular formula C8H7FN2O2S B13633958 1-methyl-1H-1,3-benzodiazole-5-sulfonylfluoride

1-methyl-1H-1,3-benzodiazole-5-sulfonylfluoride

Cat. No.: B13633958
M. Wt: 214.22 g/mol
InChI Key: UECGZHUVMKAUAG-UHFFFAOYSA-N
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Description

1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,3-benzodiazole with sulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired sulfonyl fluoride compound .

Industrial Production Methods

Industrial production of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride often involves large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include sulfonamide derivatives when reacted with amines or sulfonate esters when reacted with alcohols.

    Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.

Scientific Research Applications

1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-1,3-benzodiazole-2-sulfonyl fluoride
  • 1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride

Comparison

1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various molecular targets .

Properties

Molecular Formula

C8H7FN2O2S

Molecular Weight

214.22 g/mol

IUPAC Name

1-methylbenzimidazole-5-sulfonyl fluoride

InChI

InChI=1S/C8H7FN2O2S/c1-11-5-10-7-4-6(14(9,12)13)2-3-8(7)11/h2-5H,1H3

InChI Key

UECGZHUVMKAUAG-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)S(=O)(=O)F

Origin of Product

United States

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